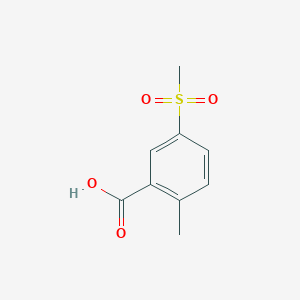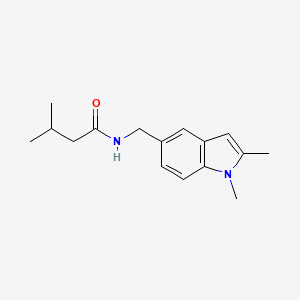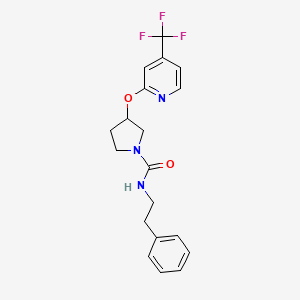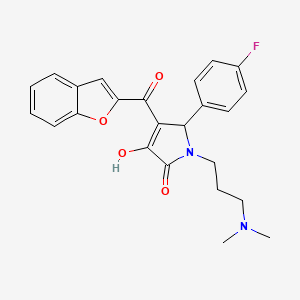![molecular formula C16H10F3N7O B2579880 5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine CAS No. 892766-66-4](/img/structure/B2579880.png)
5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, a triazole ring, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings (pyridine, oxadiazole, and triazole), which contribute to its stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present in its structure. The pyridine ring, for example, is electron-deficient and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
A range of derivatives, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, has been synthesized starting from isonicotinic acid hydrazide. These compounds have shown significant in vitro anticancer activity against multiple human cancer cell lines. Notably, Mannich bases derived from these compounds exhibited potent activity, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).
Antimicrobial Activities
Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. The compounds synthesized demonstrated good to moderate activity against a range of microbes, emphasizing the chemical's potential in developing new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Characterization of Heterocyclic Derivatives
Research has also been conducted on synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These efforts aim to explore the chemical's versatility in forming complex structures with potential biological activities (El‐Sayed et al., 2008).
Antibacterial Activity of Polyheterocycles
A study synthesizing and evaluating the antibacterial activity of polyheterocycles incorporating oxadiazoles and pyridyl triazole rings indicated that these compounds exhibit good antibacterial properties. This suggests the possibility of developing new antibacterial drugs based on these structures (Hu et al., 2005).
Synthesis of Pyridyl Polyheterocyclic Compounds
Compounds containing s-triazole and oxadiazole subunits have been synthesized, demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underlines the compound's role in creating new agents with antibacterial efficacy (Hu, Li, & Huang, 2006).
Mécanisme D'action
Target of action
Compounds with 1,3,4-oxadiazole derivatives of pyridines have been synthesized and screened for antibacterial activity . They have shown effectiveness against various bacterial and fungal strains .
Mode of action
They interact with bacterial and fungal cells, disrupting their growth and proliferation .
Biochemical pathways
Similar compounds have been found to interfere with the growth and proliferation of microbial cells .
Pharmacokinetics
Similar compounds have been synthesized with a high yield and purity, suggesting potential for good bioavailability .
Result of action
Similar compounds have demonstrated promising antibacterial and antifungal properties .
Action environment
Similar compounds have been effective against various bacterial and fungal strains in laboratory conditions .
Propriétés
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-3-1-2-4-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-5-7-21-8-6-9/h1-8H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZGWOZRLEXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)



![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)
